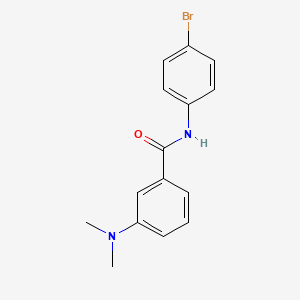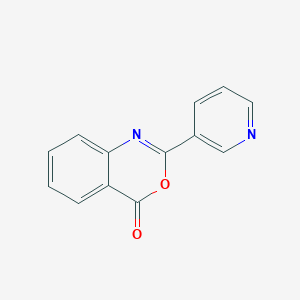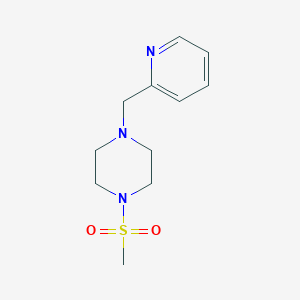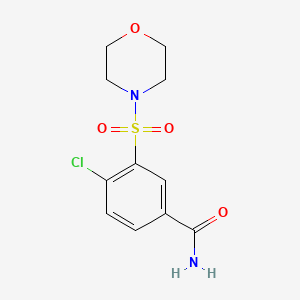
N-(4-bromophenyl)-3-(dimethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(dimethylamino)benzamide is an organic compound with the molecular formula C15H15BrN2O It is a derivative of benzamide, where the benzamide core is substituted with a bromophenyl group at the nitrogen atom and a dimethylamino group at the meta position of the benzamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(dimethylamino)benzamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, is reacted with an appropriate acylating agent, such as benzoyl chloride, under basic conditions to form N-(4-bromophenyl)benzamide.
Introduction of the Dimethylamino Group: The intermediate N-(4-bromophenyl)benzamide is then subjected to a nucleophilic substitution reaction with dimethylamine. This reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxyl or amino derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(dimethylamino)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the dimethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)-4-(dimethylamino)benzamide: Similar structure but with the dimethylamino group at the para position.
N-(4-bromophenyl)benzamide: Lacks the dimethylamino group.
4-bromo-N-(4-fluorophenyl)benzamide: Contains a fluorophenyl group instead of a dimethylamino group.
Uniqueness
N-(4-bromophenyl)-3-(dimethylamino)benzamide is unique due to the specific positioning of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-18(2)14-5-3-4-11(10-14)15(19)17-13-8-6-12(16)7-9-13/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPZBAZICYRQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile](/img/structure/B5612215.png)
![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5612223.png)

![N-ethyl-5-{[3-(phenoxymethyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5612235.png)

![2-[4-Amino-5-(2-benzoyloxyethyl)-1,2,4-triazol-3-yl]ethyl benzoate](/img/structure/B5612239.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B5612248.png)
![1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5612259.png)
![N,N-diethyl-N'-[((2S,4S)-4-fluoro-1-{5-[(methylthio)methyl]-2-furoyl}pyrrolidin-2-yl)methyl]urea](/img/structure/B5612270.png)
![1-[(2-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE](/img/structure/B5612280.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-(4-methoxybenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5612291.png)
